molecular formula C8H8ClNO4S B1284329 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride CAS No. 81593-07-9

5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1284329
CAS No.: 81593-07-9
M. Wt: 249.67 g/mol
InChI Key: NPYGYJKBGAZWNC-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of 5-acetamido-2-hydroxybenzene-1-sulfonyl chloride emerges from the broader historical context of sulfonamide chemistry, which experienced significant advancement in the early twentieth century. Gerhard Domagk's pioneering work in the 1930s established the therapeutic potential of sulfonamide compounds, particularly through his discovery of prontosil, an azo dye derived from sulfonamides that proved effective against Streptococcus pyogenes infections. This foundational research led to the recognition that sulfanilamide, the active component of prontosil, possessed broad antimicrobial properties against multiple bacterial pathogens, including those responsible for gonorrhea and tuberculosis.

The synthesis of specific acetamido-substituted benzenesulfonyl chlorides developed as chemists sought to create more targeted pharmaceutical intermediates. The acetamido group's incorporation into sulfonyl chloride frameworks represented an evolution in synthetic methodology, allowing for the creation of compounds that could serve as precursors to various therapeutic agents. The specific positioning of the acetamido and hydroxyl groups in this compound reflects sophisticated understanding of structure-activity relationships in organosulfur chemistry.

The compound's development also connects to broader advances in chlorosulfonation reactions. Traditional methods for preparing acetamidobenzenesulfonyl chlorides involved treating acetanilide derivatives with chlorosulfonic acid under controlled conditions. The refinement of these synthetic approaches, including the development of continuous flow reactor technologies with dual temperature zones, has enabled more efficient and safer production of such specialized compounds.

Nomenclature and Classification

This compound follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The compound name indicates several key structural features: the benzene ring serves as the parent structure, with substituents numbered according to their positions. The acetamido group occupies position 5, the hydroxyl group resides at position 2, and the sulfonyl chloride functionality is attached at position 1.

Alternative nomenclature systems may describe this compound using different naming conventions. The Chemical Abstracts Service registry number 81593-07-9 provides unambiguous identification regardless of naming variations. The compound falls within the broader classification of organosulfur compounds, specifically categorized as a substituted benzenesulfonyl chloride.

The systematic name reflects the compound's relationship to other members of the sulfonyl chloride family. Benzenesulfonyl chloride itself represents the parent compound with formula C6H5SO2Cl, described as a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive nitrogen-hydrogen and oxygen-hydrogen bonds. The addition of acetamido and hydroxyl substituents significantly modifies the compound's properties and reactivity patterns.

Classification within organosulfur chemistry places this compound among sulfonyl derivatives, which are characterized by sulfur atoms in higher oxidation states. The sulfonyl chloride functional group contains sulfur doubly-bonded to two oxygen atoms and singly-bonded to one chlorine atom, creating a highly electrophilic center that readily participates in nucleophilic substitution reactions.

Structural Characterization

The molecular structure of this compound exhibits specific geometric and electronic characteristics that influence its chemical behavior. The compound possesses molecular formula C8H8ClNO4S with a molecular weight of 249.67 daltons. Detailed structural analysis reveals the Simplified Molecular Input Line Entry System representation as CC(=O)NC1=CC(=C(C=C1)O)S(=O)(=O)Cl.

Property Value Source
Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
Chemical Abstracts Service Number 81593-07-9
International Chemical Identifier Key NPYGYJKBGAZWNC-UHFFFAOYSA-N
MDL Number MFCD07366370

The three-dimensional arrangement of atoms within the molecule creates specific spatial relationships between functional groups. The acetamido substituent at position 5 introduces both electron-donating and electron-withdrawing characteristics through resonance and inductive effects. The carbonyl oxygen can participate in hydrogen bonding interactions, while the nitrogen atom provides additional sites for potential chemical modification.

The hydroxyl group at position 2 contributes significant polarity to the molecule and creates opportunities for intermolecular hydrogen bonding. This substituent also influences the electronic distribution within the benzene ring, affecting the reactivity of the sulfonyl chloride group. The proximity of the hydroxyl group to the sulfonyl chloride functionality may create intramolecular interactions that influence the compound's stability and reactivity patterns.

Spectroscopic characterization methods provide detailed insight into the compound's structural features. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various functional groups, while infrared spectroscopy identifies specific vibrational frequencies associated with the acetamido, hydroxyl, and sulfonyl chloride moieties. Mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure.

Position in Organosulfur Chemistry

This compound occupies a significant position within the diverse field of organosulfur chemistry, representing an important class of compounds that bridge synthetic organic chemistry and pharmaceutical applications. Organosulfur chemistry encompasses compounds containing sulfur atoms bonded to carbon atoms, with sulfur existing in various oxidation states from negative two to positive six.

The compound belongs specifically to the category of sulfonyl derivatives, where sulfur exists in the +6 oxidation state. Three primary types of organosulfur oxyacids are recognized: sulfenic acids with the general formula RSOH, sulfinic acids represented as RS(O)OH, and sulfonic acids described by RSO2OH. Sulfonyl chlorides like this compound are reactive derivatives of sulfonic acids, where the hydroxyl group is replaced by a chlorine atom.

Within the broader context of sulfonyl chloride chemistry, this compound demonstrates the principle that electronegative substituents typically stabilize sulfenyl halides. This stabilization trend is illustrated by compounds such as trichloromethyl sulfenyl chloride, which is obtained through chlorination of carbon disulfide. The presence of electron-withdrawing groups enhances the stability of the sulfur-chlorine bond while maintaining high reactivity toward nucleophiles.

The compound's position in organosulfur chemistry is further defined by its synthetic utility. Sulfonyl chlorides serve as versatile electrophilic reagents that undergo nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to produce sulfonate esters. The specific substitution pattern in this compound provides additional sites for chemical modification, expanding its potential applications in synthetic organic chemistry.

Comparison with related compounds reveals the unique characteristics of this particular sulfonyl chloride. While p-toluenesulfonyl chloride is often preferred in laboratory settings because it exists as a solid at room temperature and is easier to handle, the specific substitution pattern in this compound offers distinct advantages for particular synthetic applications. The presence of both acetamido and hydroxyl groups provides multiple sites for potential chemical modification and creates unique electronic environments that influence reactivity patterns.

The compound's relationship to pharmaceutical intermediates places it within a specialized subset of organosulfur chemistry focused on bioactive molecule synthesis. The acetamido group's presence relates to the broader family of acetylated aromatic amines, while the sulfonyl chloride functionality serves as a key reactive center for forming covalent bonds with nucleophilic sites in target molecules. This dual functionality makes the compound particularly valuable for creating complex molecular architectures required in modern pharmaceutical chemistry.

Properties

IUPAC Name

5-acetamido-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5(11)10-6-2-3-7(12)8(4-6)15(9,13)14/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYGYJKBGAZWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585334
Record name 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81593-07-9
Record name 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation Step

  • Starting Materials : Acetanilide or hydroxy-substituted acetanilide derivatives.
  • Reagents : Chlorosulfonic acid is the primary sulfonating agent.
  • Catalysts : Ammonium sulfate or ammonium chloride can be used to catalyze the sulfonation.
  • Reaction Conditions :
    • Molar ratio of acetanilide to chlorosulfonic acid is typically 1:1.0–1.1.
    • Temperature is controlled between 0–50 °C, often starting at 0–5 °C and then heating to 35–50 °C.
    • Reaction time is about 2 hours.
  • Process : Acetanilide and catalyst are mixed and cooled; chlorosulfonic acid is added slowly to control exotherm and gas evolution (HCl). After reaction, the mixture is cooled and filtered to isolate p-acetamidobenzene sulfonic acid intermediate.

Chlorination Step

  • Reagents : Phosgene (carbonyl chloride) or bis(trichloromethyl) carbonate (triphosgene) are used as chlorinating agents.
  • Catalysts : N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) act as catalysts to facilitate chlorination.
  • Reaction Conditions :
    • Molar ratio of sulfonic acid intermediate to chlorinating agent ranges from 1:1.0 to 1:2.0 for phosgene, and 1:0.34 to 1:0.8 for triphosgene.
    • Temperature is maintained between 38–60 °C.
    • Reaction time is approximately 2 hours.
  • Process : The sulfonic acid intermediate is dissolved in an inert solvent such as dichloromethane or chloroform, catalyst is added, and chlorinating agent is introduced dropwise. The reaction mixture is stirred at controlled temperature, generating HCl and CO2 gases. After completion, the product is isolated by filtration and purification.

A more advanced and industrially relevant method employs a continuous flow microchannel reactor with two temperature zones:

  • First Zone (Sulfonation) :
    • Temperature: 10–40 °C (optimally 15–25 °C).
    • Reaction time: 45–120 seconds.
    • Acetanilide dissolved in inert halogenated solvent (e.g., dichloromethane, chloroform).
    • Chlorosulfonic acid diluted with the same solvent to reduce viscosity.
    • Molar ratio acetanilide:chlorosulfonic acid = 1:1.1–1.5.
  • Second Zone (Chlorination) :
    • Temperature: 60–100 °C (optimally 70–80 °C).
    • Reaction time: 45–120 seconds.
    • Additional chlorosulfonic acid added (1.1–3.0 equivalents relative to acetanilide).
  • Advantages :
    • Enhanced heat and mass transfer.
    • Controlled reaction time and temperature.
    • Continuous production with improved safety and reduced byproducts.
    • Back pressure valve maintains system pressure at 1–5 atm.
  • Outcome :
    • High purity product (~98.5%).
    • High yield (~96%).
    • Minimal ortho-sulfonation byproducts.
Step Reagents & Catalysts Molar Ratios (Reactants) Temperature (°C) Reaction Time Solvent(s) Yield (%) Notes
Sulfonation Acetanilide, chlorosulfonic acid, ammonium sulfate/chloride Acetanilide : chlorosulfonic acid = 1 : 1.0–1.1 0–50 (start 0–5, then 35–50) ~2 hours None or inert solvent dilution 98–99 HCl gas evolved, filtration to isolate sulfonic acid intermediate
Chlorination p-Acetamidobenzene sulfonic acid, phosgene or triphosgene, DMF or DMA Sulfonic acid : chlorinating agent = 1 : 1.0–2.0 (phosgene) or 1 : 0.34–0.8 (triphosgene) 38–60 ~2 hours Dichloromethane, chloroform 92–95 Dropwise addition of chlorinating agent, gas evolution (HCl, CO2)
Continuous Flow Acetanilide, chlorosulfonic acid, inert halogenated solvent Acetanilide : chlorosulfonic acid = 1 : 1.1–1.5 (1st zone), 1 : 1.1–3.0 (2nd zone) 15–25 (1st zone), 70–80 (2nd zone) 45–120 sec each zone Dichloromethane, chloroform, 1,2-dichloroethane ~96 Microchannel reactor, back pressure 1–5 atm, continuous, high purity
  • The use of ammonium salts as catalysts in sulfonation improves selectivity and yield.
  • Phosgene and triphosgene are effective chlorinating agents, with triphosgene offering safer handling.
  • Continuous flow microreactor technology significantly enhances safety by controlling exothermic reactions and minimizing hazardous intermediates.
  • The two-temperature zone approach allows selective formation of sulfonic acid intermediate at lower temperature and efficient chlorination at higher temperature, reducing byproducts.
  • The process is scalable and suitable for industrial production with reduced waste and environmental impact.

The preparation of 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride is well-established through sulfonation of acetanilide derivatives followed by chlorination using phosgene or triphosgene. Advances in continuous flow microreactor technology with two temperature zones have optimized the process for industrial application, offering high yield, purity, and safety. The choice of catalysts, solvents, and reaction parameters is critical to achieving efficient synthesis of this important sulfonyl chloride intermediate.

Chemical Reactions Analysis

Reaction Mechanism:

  • Sulfonation : Acetanilide reacts with chlorosulfonic acid (ClSO₃H) in the presence of ammonium sulfate as a catalyst. The acetamido group directs sulfonation to the para position due to its electron-donating nature .
  • Chlorination : The intermediate p-acetamidobenzenesulfonic acid reacts with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) to replace the hydroxyl group with chlorine .

Example Reaction Conditions and Yields:

StepReactants/ConditionsCatalyst/SolventYieldSource
SulfonationAcetanilide + ClSO₃H (1:1.2 molar ratio)NH₄₂SO₄, 35–45°C98.8%
Chlorinationp-Acetamidobenzenesulfonic acid + COCl₂DMF/CH₂Cl₂, 38–45°C92.5%
Chlorination (Triphosgene)p-Acetamidobenzenesulfonic acid + (Cl₃CO)₂CODMA/CHCl₃, 38–45°C95.5%

Comparative experiments using excess chlorosulfonic acid without triphosgene showed reduced yields (82.5%) .

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, enabling diverse functionalizations:

Amidation

Reaction with amines forms sulfonamides, a key step in drug development. For example:

  • Reaction with 2-indanylamine : Produces N-(2-indanyl)-4-(N-methylacetamido)benzenesulfonamide in 95% yield under mild conditions .

General Reaction:

5 Acetamido 2 hydroxybenzene 1 sulfonyl chloride+R NH2R NH SO2 Ar+HCl\text{5 Acetamido 2 hydroxybenzene 1 sulfonyl chloride}+\text{R NH}_2\rightarrow \text{R NH SO}_2\text{ Ar}+\text{HCl}

Hydrolysis

Controlled hydrolysis converts the sulfonyl chloride to a sulfonic acid:Ar SO2Cl+H2OAr SO3H+HCl\text{Ar SO}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{Ar SO}_3\text{H}+\text{HCl}This reaction is critical for modifying solubility or introducing further functional groups .

Analgesic Derivatives

  • Acylation reactions : The compound’s hydroxyl group undergoes esterification or etherification to enhance COX-2 selectivity. Derivatives with benzyl or phenyl groups showed 75% analgesic activity in murine models .

Anti-Inflammatory Agents

  • Suzuki coupling : The sulfonyl chloride can participate in cross-coupling reactions to introduce aryl or alkyl groups at the sulfonamide position .

Stability and Handling Considerations

  • Thermal Sensitivity : Decomposes above 150°C, releasing SO₂ and HCl .
  • Moisture Sensitivity : Reacts exothermically with water, requiring anhydrous storage .

Key Challenges and Optimization

  • Regioselectivity : Competing ortho sulfonation is minimized using stoichiometric ClSO₃H and controlled temperatures .
  • Byproduct Management : Gaseous HCl and CO₂ are neutralized with scrubbers during large-scale synthesis .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride serves as a critical intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable for developing non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural properties that enhance analgesic activity.

Development of Novel Analgesics

Recent studies have focused on derivatives of 5-acetamido-2-hydroxybenzoic acid, which are synthesized using acylation reactions involving this sulfonyl chloride. These derivatives exhibit improved pharmacological profiles, including enhanced selectivity for cyclooxygenase-2 (COX-2) receptors, which are crucial targets for pain relief therapies. Computational studies have indicated that these derivatives possess better bioavailability and binding affinity compared to traditional NSAIDs like acetaminophen .

Compound Binding Affinity (kcal/mol) Activity Comparison
5-Acetamido-2-hydroxybenzoic acidHigher than acetaminophenMore potent analgesic effects
Benzyl derivativeSignificantly higherSuperior anti-nociceptive activity

Pharmacological Studies

The pharmacological properties of this compound derivatives have been extensively studied through various in vivo and in vitro experiments.

Anti-Nociceptive Activity

In vivo studies have demonstrated that certain derivatives exhibit significant anti-nociceptive effects in animal models. For instance, the benzyl derivative showed a reduction in pain responses by up to 75% compared to control groups during writhing tests induced by acetic acid . Additionally, these compounds have been evaluated for their central and peripheral analgesic activities using hot plate tests and formalin tests.

Toxicological Assessments

Toxicological evaluations indicate that these derivatives do not promote significant behavioral changes or mortality in test subjects during acute toxicity assessments . This safety profile is essential for their potential therapeutic applications.

Industrial Applications

Beyond pharmaceutical applications, this compound is also utilized in industrial settings.

Intermediate for Disperse Dyes

The compound acts as an intermediate in the synthesis of disperse dyes, which are widely used in textile manufacturing. Its ability to form stable dye complexes enhances the colorfastness and vibrancy of textiles .

Environmental Considerations

Recent advancements in the synthesis of this compound emphasize environmentally friendly methods that minimize waste and reduce hazardous byproducts. Techniques involving controlled reactions with chlorosulfonic acid have demonstrated high yields with minimal environmental impact .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : 249.66 g/mol.
  • Collision Cross-Section (CCS) : Predicted values range from 149.9 Ų ([M-H]⁻) to 160.9 Ų ([M+Na]⁺), indicating moderate polarity and adduct-dependent mobility in mass spectrometry .

Applications: Limited literature and patent data exist for this compound, suggesting it may be a novel or understudied intermediate in organic synthesis. Its hydroxyl group may confer unique solubility or reactivity in targeted reactions.

Comparison with Structural Analogues

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl Chloride

Molecular Formula: C₈H₆Cl₂FNO₃S Molecular Weight: 286.11 g/mol . Key Differences:

  • Substituents : Replaces the hydroxyl group (position 2) with fluorine and introduces a chlorine atom at position 3.
  • Electronic Effects : The electron-withdrawing fluorine and chlorine atoms may enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions.
  • Applications : Likely used in halogen-rich environments or fluorinated drug synthesis.

5-Acetamido-2-methylbenzene-1-sulfonyl Chloride

Molecular Formula: C₉H₁₀ClNO₃S Molecular Weight: 247.7 g/mol . Key Differences:

  • Substituents : Replaces the hydroxyl group (position 2) with a methyl (-CH₃) group.
  • However, it may reduce hydrogen-bonding capacity compared to the hydroxyl analogue.
  • Applications : Suitable for reactions requiring steric protection of the sulfonyl chloride group.

5-Bromo-4-acetamido-2-methylbenzene-1-sulfonyl Chloride

Molecular Formula: C₉H₉BrClNO₃S Molecular Weight: ~326.52 g/mol (calculated) . Key Differences:

  • Substituents : Introduces bromine at position 5 and a methyl group at position 2.
  • Reactivity : Bromine’s larger atomic radius increases steric hindrance and polarizability, which may influence Suzuki coupling or other transition-metal-catalyzed reactions.
  • Applications: Potential utility in brominated intermediates for pharmaceuticals or agrochemicals.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Predicted CCS (Ų) [M+H]+
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride C₈H₈ClNO₄S 249.66 -OH (2), -NHCOCH₃ (5) 150.3
5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride C₈H₆Cl₂FNO₃S 286.11 -F (2), -Cl (4) N/A
5-Acetamido-2-methylbenzene-1-sulfonyl chloride C₉H₁₀ClNO₃S 247.70 -CH₃ (2) N/A
5-Bromo-4-acetamido-2-methylbenzene-1-sulfonyl chloride C₉H₉BrClNO₃S ~326.52 -Br (5), -CH₃ (2) N/A

Key Research Findings

Reactivity Trends: Hydroxyl-containing derivatives (e.g., the target compound) exhibit higher polarity, as reflected in CCS values, which may improve aqueous solubility .

Synthetic Utility: Methyl-substituted compounds (e.g., C₉H₁₀ClNO₃S) are preferable in non-polar reaction media due to reduced hydrogen-bonding capacity . Fluorine and chlorine substituents may stabilize transition states in nucleophilic aromatic substitution, offering pathways to complex heterocycles .

Safety and Handling :

  • Sulfonyl chlorides are moisture-sensitive; halogenated variants may require stricter controls due to higher reactivity .

Biological Activity

5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride, also known as 5-acetamido-2-hydroxybenzenesulfonyl chloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

This compound is a sulfonamide derivative characterized by its acetamido and hydroxy functional groups. The compound can be synthesized through various methods, typically involving the reaction of 5-acetamido-2-hydroxybenzenesulfonic acid with thionyl chloride or phosphorus pentachloride to yield the corresponding sulfonyl chloride.

Chemical Structure

  • IUPAC Name : this compound
  • CAS Number : 81593-07-9
  • Molecular Formula : C8H8ClN1O3S1

Analgesic and Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit significant analgesic and anti-inflammatory activities. For instance, one study indicated that these compounds showed superior potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetaminophen. The in-vivo anti-nociceptive activity was assessed using various models, including the acetic acid-induced writhing test and the hot plate test. Notably, the compound reduced painful activity by approximately 74% at certain doses compared to control groups .

Compound Dose (mg/kg) Pain Reduction (%)
5-Acetamido-2-hydroxybenzoic acid2074
Acetaminophen--

The analgesic effects of this compound are primarily attributed to its interaction with cyclooxygenase enzymes (COX), particularly COX-2. Molecular docking studies have shown favorable binding affinities for COX-2 receptors in both Mus musculus and Homo sapiens, indicating its potential as a selective COX inhibitor .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Research has indicated that acetamidosulfonamide derivatives possess radical scavenging abilities, which could contribute to their therapeutic effects in inflammatory conditions .

Case Studies and Research Findings

  • In Silico Studies : Computational modeling has been employed to predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest that derivatives of 5-acetamido-2-hydroxybenzoic acid demonstrate improved bioavailability and lower toxicity risks compared to existing NSAIDs .
  • Toxicological Assessments : Toxicity evaluations using animal models indicated that these compounds do not significantly induce behavioral changes or mortality at therapeutic doses, supporting their safety profile for further development .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds have highlighted modifications in the acetamide moiety that enhance selectivity for COX enzymes, paving the way for the design of novel analgesics with reduced side effects .

Q & A

Q. What are the recommended synthetic routes for 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonation of a hydroxybenzene precursor followed by acetylation. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Acetylation : Introduce the acetamido group via reaction with acetic anhydride in anhydrous conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorosulfonic acid) and inert atmospheres to prevent hydrolysis. Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : Focus on 1^1H NMR peaks for the acetamido group (~2.1 ppm, singlet) and hydroxyl proton (broad peak at ~10–12 ppm). 13^{13}C NMR should confirm sulfonyl chloride (C-SO2_2Cl, ~55 ppm) and acetyl carbonyl (~170 ppm).
  • FT-IR : Validate sulfonyl chloride (S=O stretching at 1370–1330 cm1^{-1}) and hydroxyl groups (broad O-H stretch at 3200–3400 cm1^{-1}).
  • HPLC-MS : Monitor molecular ion peaks ([M+H]+^+ or [M-Cl]+^+) to confirm molecular weight and detect impurities .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step in the synthesis of this compound to minimize side-product formation?

Apply Design of Experiments (DoE) to identify critical variables:

  • Factors : Temperature, reagent addition rate, and solvent polarity.
  • Response Surface Modeling : Statistically correlate conditions with yield and side-product levels. For example, lower temperatures (≤5°C) reduce sulfonic acid byproducts, while slower reagent addition improves regioselectivity.
  • In-line Analytics : Use flow-chemistry setups with real-time UV-Vis or IR monitoring to adjust parameters dynamically .

Q. When encountering discrepancies in reported reactivity data for this compound, what systematic approaches can validate experimental reproducibility?

  • Controlled Replication : Repeat experiments under identical conditions (e.g., solvent purity, humidity levels) to isolate environmental variables.
  • Cross-Validation : Compare results across multiple characterization methods (e.g., NMR vs. X-ray crystallography for structural confirmation).
  • Batch Analysis : Test multiple synthesis batches to distinguish intrinsic variability from procedural errors. Contradictions in sulfonyl chloride stability, for example, may arise from trace moisture; rigorous drying of glassware and reagents is critical .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction?

  • Storage : Store under anhydrous conditions (e.g., molecular sieves in sealed vials at –20°C).
  • Reaction Solvents : Use aprotic solvents (e.g., dichloromethane, THF) and avoid protic media.
  • Stabilizers : Add scavengers like triethylamine to neutralize HCl byproducts, which accelerate hydrolysis .

Methodological Guidance

  • Mechanistic Studies : Use DFT calculations to model reaction pathways, focusing on sulfonation regioselectivity and acetyl group orientation .
  • Contradiction Resolution : Employ high-throughput screening to test hypotheses (e.g., solvent effects on hydrolysis) systematically .

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